6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrido[2,3-D]pyrimidin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-D]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives and formamide.
Introduction of bromine and chlorine substituents: Halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents (e.g., N-bromosuccinimide for bromination and thionyl chloride for chlorination) are employed.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Similar structure but lacks the chlorine substituent.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar core structure but different substituents.
6-Chloropyrido[2,3-D]pyrimidin-2-amine: Similar core structure with different functional groups.
Uniqueness
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the specific combination of bromine, chlorine, and methyl substituents on the pyrido[2,3-D]pyrimidine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H5BrClN3O |
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Molecular Weight |
274.50 g/mol |
IUPAC Name |
6-bromo-7-chloro-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5BrClN3O/c1-3-11-7-4(8(14)12-3)2-5(9)6(10)13-7/h2H,1H3,(H,11,12,13,14) |
InChI Key |
GEBNAQNNXDZFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(C=C2C(=O)N1)Br)Cl |
Origin of Product |
United States |
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